NMDA Receptor Partial Agonism with GluN2B Subunit Preference Versus Glutamate and Other γ-Glutamyl Dipeptides
γ-Glu-Glu dose-dependently increased intracellular Ca²⁺ in C6 astroglioma cells expressing recombinant NMDA receptors, with an EC50 of circa 300 µM. This was less potent than the full endogenous agonist L-glutamate, which exhibited an EC50 in the micromolar range [1]. At low concentrations (10 µM), γ-Glu-Glu consistently potentiated glutamate-evoked responses, whereas at higher glutamate concentrations (100 µM) this potentiation was lost, indicating a bimodal, non-classical partial agonist profile [1]. In subunit-selectivity experiments on Xenopus oocytes, GluN2A-containing NMDARs were more sensitive to low γ-Glu-Glu concentrations, while GluN2B-containing receptors showed greater responses at higher concentrations (100 µM). Overall, γ-Glu-Glu exhibited better efficacy for GluN2B-containing NMDA receptors, a profile not observed for canonical γ-glutamyl dipeptides such as γ-D-Glu-Gly (which acts as an antagonist) or glutathione (which is primarily a weak AMPA-site ligand) [2].
| Evidence Dimension | NMDA receptor activation potency (EC50) and subunit efficacy preference |
|---|---|
| Target Compound Data | EC50 circa 300 µM (Ca²⁺ response in C6 cells expressing GluN1/GluN2 NMDARs); partial agonist; potentiates glutamate at 10 µM; higher efficacy at GluN2B-containing receptors [1] |
| Comparator Or Baseline | L-Glutamate: EC50 in micromolar range (full agonist). γ-D-Glu-Gly: NMDA receptor antagonist (no agonist activity). γ-Glu-Cys-Gly (GSH): weak AMPA-site ligand [2] |
| Quantified Difference | γ-Glu-Glu EC50 ~300-fold higher (less potent) than glutamate at NMDA receptors, but uniquely potentiates glutamate responses at low concentrations — a property absent in glutamate itself and in antagonist γ-glutamyl dipeptides [1]. GluN2B > GluN2A efficacy preference qualitatively distinguishes γ-Glu-Glu from most known NMDA ligands [1]. |
| Conditions | C6 rat astroglioma cells transfected with GluN1/GluN2A or GluN1/GluN2B subunits; Xenopus oocyte two-electrode voltage clamp; Ca²⁺ imaging with Fura-2; hippocampal neuron cultures [1] |
Why This Matters
For researchers investigating NMDA receptor subtype-specific pharmacology or GSH-linked neuromodulation, the partial agonist/GluN2B-preferring profile of γ-Glu-Glu is mechanistically unique among commercially available endogenous γ-glutamyl dipeptides, making it irreplaceable by generic analogs such as γ-Glu-Gly or GSH.
- [1] Sebih, F., Mokrane, N., Fontanel, P., et al. (2022). The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. Frontiers in Pharmacology, 12, 794680. (Figures 3 and 4; Results sections 'γ-Glu-Glu Actions on Cells Expressing NMDAr' and 'Concentration-dependent effects') View Source
- [2] Varga, V., et al. (1989). Displacement of Excitatory Amino Acid Receptor Ligands by Acidic Oligopeptides. Neurochemical Research, 14(12), 1223–1227. (γ-D-Glu-Gly antagonist activity; glutathione AMPA binding) View Source
